2-oxo-2-(1-pyrrolidinyl)-N'-(2-thienylmethylene)acetohydrazide
Overview
Description
2-oxo-2-(1-pyrrolidinyl)-N'-(2-thienylmethylene)acetohydrazide, also known as PTMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTMA is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-oxo-2-(1-pyrrolidinyl)-N'-(2-thienylmethylene)acetohydrazide is not fully understood, but it is believed to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation. 2-oxo-2-(1-pyrrolidinyl)-N'-(2-thienylmethylene)acetohydrazide may also act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects:
2-oxo-2-(1-pyrrolidinyl)-N'-(2-thienylmethylene)acetohydrazide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the protection of cells from oxidative damage. 2-oxo-2-(1-pyrrolidinyl)-N'-(2-thienylmethylene)acetohydrazide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-oxo-2-(1-pyrrolidinyl)-N'-(2-thienylmethylene)acetohydrazide has several advantages for use in laboratory experiments, including its low toxicity and high solubility in water. However, 2-oxo-2-(1-pyrrolidinyl)-N'-(2-thienylmethylene)acetohydrazide has some limitations, including its sensitivity to light and air, which can affect its stability over time.
Future Directions
There are several potential future directions for research on 2-oxo-2-(1-pyrrolidinyl)-N'-(2-thienylmethylene)acetohydrazide, including further studies on its mechanism of action and its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Additionally, the synthesis of 2-oxo-2-(1-pyrrolidinyl)-N'-(2-thienylmethylene)acetohydrazide and its derivatives may be optimized to improve their efficacy and reduce their toxicity. Further studies may also be conducted to investigate the potential of 2-oxo-2-(1-pyrrolidinyl)-N'-(2-thienylmethylene)acetohydrazide as a drug delivery system for targeted drug delivery.
Scientific Research Applications
2-oxo-2-(1-pyrrolidinyl)-N'-(2-thienylmethylene)acetohydrazide has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. 2-oxo-2-(1-pyrrolidinyl)-N'-(2-thienylmethylene)acetohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-oxo-2-(1-pyrrolidinyl)-N'-(2-thienylmethylene)acetohydrazide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-oxo-2-pyrrolidin-1-yl-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c15-10(11(16)14-5-1-2-6-14)13-12-8-9-4-3-7-17-9/h3-4,7-8H,1-2,5-6H2,(H,13,15)/b12-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYDVCNNQCWHAJ-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NN=CC2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)C(=O)N/N=C/C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-pyrrolidin-1-yl-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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